N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 893738-63-1
VCID: VC17237380
InChI: InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide

CAS No.: 893738-63-1

Cat. No.: VC17237380

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide - 893738-63-1

Specification

CAS No. 893738-63-1
Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name N-[3-(4-cyanophenyl)phenyl]acetamide
Standard InChI InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18)
Standard InChI Key CFESTTCKUORSSL-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide (systematic IUPAC name: N-[3-(4'-cyanobiphenyl-3-yl)]acetamide) is a biphenyl derivative featuring:

  • A biphenyl backbone (two connected benzene rings).

  • A cyano group (-C≡N) at the 4'-position of the distal benzene ring.

  • An acetamide moiety (-NHCOCH₃) at the 3-position of the proximal benzene ring.

Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol (calculated based on analogous structures ). The presence of the electron-withdrawing cyano group and the planar biphenyl system suggests significant electronic delocalization, which may influence its reactivity and intermolecular interactions .

Table 1: Comparative Molecular Data for Biphenyl Acetamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamideC₁₅H₁₂N₂O236.274'-CN, 3-NHCOCH₃
N-(4'-Iodo-4-nitro-[1,1'-biphenyl]-3-yl)acetamide C₁₄H₁₁IN₂O₃382.154'-I, 4-NO₂, 3-NHCOCH₃
2-Cyano-N-phenylacetamide C₉H₈N₂O160.17Phenyl, 2-CN

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis of N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide is documented, its preparation can be inferred from methods used for analogous biphenyl acetamides . A plausible two-step synthesis involves:

  • Formation of the Biphenyl Core:

    • A Suzuki-Miyaura cross-coupling reaction between 3-bromoacetophenone and 4-cyanophenylboronic acid could yield 3-acetophenone-4'-cyanobiphenyl.

    • Reduction of the ketone to an amine followed by acetylation would introduce the acetamide group.

  • Acetylation of the Amine Intermediate:

    • Reacting the amine intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

This approach mirrors the synthesis of N-(4'-iodo-4-nitro-[1,1'-biphenyl]-3-yl)acetamide, where a halogenated biphenyl intermediate undergoes functionalization .

Key Reaction Considerations

  • Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for acylation reactions due to their inertness and ability to dissolve polar intermediates .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, while Lewis acids like AlCl₃ may assist in electrophilic substitutions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The acetamide proton (-NHCO-) is expected to resonate as a singlet near δ 2.1 ppm (for the methyl group) and a broad peak at δ 8.5–9.0 ppm (for the amide proton) . Aromatic protons in the biphenyl system would appear as multiplets between δ 7.2–7.8 ppm, with deshielding effects from the cyano group altering chemical shifts .

  • ¹³C NMR: The carbonyl carbon of the acetamide would resonate near δ 170 ppm, while the cyano carbon appears at δ 115–120 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and cyano C≡N stretch (~2240 cm⁻¹) are characteristic .

  • N-H stretching vibrations in the amide group appear as broad peaks near 3300 cm⁻¹ .

Electronic and Reactivity Profiles

Density Functional Theory (DFT) Insights

Computational studies on similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveal that electron-withdrawing groups (e.g., -CN) lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity . For N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide, this suggests:

  • High Chemical Reactivity: Susceptibility to nucleophilic attack at the cyano group or the acetamide carbonyl.

  • Charge Transfer Potential: The biphenyl system may facilitate π-π stacking interactions with biological targets like DNA bases .

Table 2: Calculated Reactivity Parameters (Hypothetical)

ParameterValue (eV)Significance
Ionization Potential (IP)8.2Indicates ease of electron donation
Electron Affinity (EA)1.5Reflects electron-accepting capacity
Chemical Hardness (η)3.4Measures kinetic stability

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